molecular formula C20H23ClN6O2S B2888017 3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013820-73-9

3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2888017
CAS No.: 1013820-73-9
M. Wt: 446.95
InChI Key: XIOJGBALTHCLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C20H23ClN6O2S and its molecular weight is 446.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

This compound is part of a broader category of chemicals that include sulfonamide and amide derivatives of piperazine, incorporating imidazo[1,2-b]pyridazine moiety. The synthesis of these derivatives involves complex chemical reactions, aiming to produce compounds with potential antimicrobial, antifungal, and antimalarial activities. The chemical synthesis processes are designed to explore the compound's versatility and its potential as a basis for developing new therapeutic agents (Bhatt, Kant, & Singh, 2016).

Biological Evaluation

The research on this compound extends to evaluating its biological activities. Studies have shown that similar compounds have been synthesized and tested for their antimicrobial properties against various bacteria strains. These evaluations aim to identify potential new drugs with high antibacterial activities, contributing to the fight against antibiotic-resistant bacteria (Azab, Youssef, & El-Bordany, 2013).

Anticancer and Anti-inflammatory Applications

Further research has focused on the synthesis of aromatic sulfonamide derivatives for their potential anti-inflammatory and analgesic properties. These studies are crucial in the search for new, effective treatments for inflammation and pain management, with some compounds showing promising results comparable to reference drugs like celecoxib, but with a safer profile for the gastrointestinal tract (Abbas et al., 2016).

Antimicrobial and Antifungal Activities

Compounds within this chemical family have also been evaluated for their antimicrobial and antifungal activities, showing effectiveness against several bacterial and fungal strains. This line of research is essential for developing new antimicrobial agents that can serve as alternatives to current treatments, especially in light of increasing drug resistance (Patil et al., 2021).

Properties

IUPAC Name

3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O2S/c1-14-15(2)24-27(16(14)3)20-9-8-19(22-23-20)25-10-12-26(13-11-25)30(28,29)18-7-5-4-6-17(18)21/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOJGBALTHCLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.